Synalar-C
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
53262-68-3 |
|---|---|
Molecular Formula |
C33H35ClF2INO7 |
Molecular Weight |
758 g/mol |
IUPAC Name |
5-chloro-7-iodoquinolin-8-ol;(1S,2S,4S,8S,9S,11S,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H30F2O6.C9H5ClINO/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27;10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3;1-4,13H/t13-,14-,16-,17-,19-,21-,22-,23?,24+;/m0./s1 |
InChI Key |
OXCLASSVLYSCMV-UTSCEEPTSA-N |
SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 |
Isomeric SMILES |
C[C@]12C[C@@H](C3([C@H]([C@@H]1C[C@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 |
Synonyms |
Synalar-C |
Origin of Product |
United States |
Fluocinolone Acetonide: Advanced Research Perspectives
Molecular and Cellular Mechanisms of Action
The therapeutic efficacy of fluocinolone (B42009) acetonide is rooted in its intricate interactions at the molecular and cellular levels. As a corticosteroid, it modulates gene expression and interferes with inflammatory signaling pathways. patsnap.comnih.gov
Glucocorticoid Receptor Interactions and Gene Modulation
Fluocinolone acetonide exerts its effects by binding to and activating the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. nih.govmedchemexpress.comnih.gov This interaction is characterized by a high binding affinity. drugbank.comdmpharma.co.in Upon binding, the fluocinolone acetonide-GR complex undergoes a conformational change, dissociates from chaperone proteins, and translocates into the cell nucleus. cancer.govpatsnap.comncats.io
Within the nucleus, the activated receptor complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. drugbank.comncats.io This binding directly modulates the transcription of a wide array of genes, leading to the synthesis of proteins that mediate its anti-inflammatory effects. patsnap.comguidetopharmacology.org
A primary mechanism of fluocinolone acetonide's action is the upregulation of genes that encode anti-inflammatory proteins. plos.orgfrontiersin.org The binding of the fluocinolone acetonide-GR complex to GREs initiates the transcription of these genes. nih.gov One of the most critical groups of induced proteins is the lipocortins, particularly annexin (B1180172) A1. drugbank.com These proteins play a crucial role in the inhibition of phospholipase A2, a key enzyme in the inflammatory cascade. cancer.govdrugbank.comglobalrx.com By inducing the synthesis of these inhibitory proteins, fluocinolone acetonide effectively dampens the inflammatory response at its early stages. drugbank.com
| Anti-inflammatory Genes Upregulated by Fluocinolone Acetonide | Function |
| Lipocortins (e.g., Annexin A1) | Inhibit Phospholipase A2, blocking the release of arachidonic acid. cancer.govdrugbank.com |
| Mitogen-activated protein kinase phosphatase-1 (MKP-1) | Dephosphorylates and inactivates pro-inflammatory MAP kinases. |
| Glucocorticoid-induced leucine (B10760876) zipper (GILZ) | Inhibits pro-inflammatory transcription factors like NF-κB and AP-1. |
This table is based on the general mechanism of glucocorticoids and specific mentions in the provided search context.
In addition to activating anti-inflammatory genes, the fluocinolone acetonide-GR complex can also suppress the expression of pro-inflammatory genes. This process, known as transrepression, does not involve direct binding of the GR to DNA. nih.gov Instead, the activated GR interacts with and inhibits the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are pivotal in the transcription of pro-inflammatory genes. frontiersin.orgnih.gov By physically interacting with these factors, the GR complex prevents them from binding to their respective DNA response elements, thereby halting the transcription of genes encoding cytokines, chemokines, and other inflammatory mediators. nih.gov
Signal Transduction Pathways and Inflammatory Cascade Modulation
Fluocinolone acetonide significantly modulates various signal transduction pathways that are central to the inflammatory cascade, leading to a broad suppression of the inflammatory response. patsnap.comglobalrx.com
As previously mentioned, fluocinolone acetonide induces the synthesis of lipocortins, which are potent inhibitors of phospholipase A2. cancer.govglobalrx.com Phospholipase A2 is the enzyme responsible for hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid. nih.govmdpi.com Arachidonic acid is a precursor for the synthesis of a wide range of pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. youtube.comyoutube.com By inhibiting phospholipase A2, fluocinolone acetonide effectively blocks the entire arachidonic acid cascade, leading to a significant reduction in the production of these potent mediators of inflammation. cancer.govpatsnap.comglobalrx.com This is a key mechanism by which it reduces edema, erythema, and pruritus. drugbank.com
| Mediator | Pathway | Role in Inflammation |
| Prostaglandins | Cyclooxygenase (COX) | Vasodilation, pain, fever |
| Leukotrienes | Lipoxygenase (LOX) | Bronchoconstriction, increased vascular permeability, chemotaxis |
| Thromboxanes | Cyclooxygenase (COX) | Platelet aggregation, vasoconstriction |
This table illustrates the downstream effects of inhibiting arachidonic acid metabolism.
Fluocinolone acetonide is a potent suppressor of the production and release of a wide array of pro-inflammatory cytokines and chemokines. patsnap.comglobalrx.com This suppression is achieved through the transrepression of genes encoding these signaling molecules. nih.gov Cytokines such as interleukins (e.g., IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α), as well as various chemokines that attract inflammatory cells to the site of injury, are downregulated. nih.govpatsnap.com Studies have shown that fluocinolone acetonide can inhibit the secretion of inflammatory cytokines like CD14, M-CSF, MIP-3α, and TNF-α. nih.gov By reducing the levels of these mediators, fluocinolone acetonide limits the recruitment and activation of immune cells, thereby mitigating the inflammatory response. patsnap.compatsnap.com
Immunomodulatory Mechanisms at the Cellular Level
Fluocinolone acetonide, a synthetic corticosteroid, exerts its therapeutic effects primarily through potent anti-inflammatory and immunosuppressive actions. patsnap.com These actions are mediated at the cellular level by binding to intracellular glucocorticoid receptors, which then modulate the transcription of a wide array of genes. patsnap.com This results in the suppression of pro-inflammatory cytokines and the downregulation of immune cell activity, forming the basis of its clinical utility in various inflammatory and autoimmune conditions. patsnap.com
A key aspect of fluocinolone acetonide's immunosuppressive properties is its ability to downregulate the activity of T-lymphocytes. patsnap.com T-cells are crucial players in cell-mediated immunity, and their over-activation is a hallmark of many inflammatory skin disorders. Fluocinolone acetonide intervenes in this process, leading to a reduction in the inflammatory response. This effect is a central component of its mechanism in treating autoimmune and inflammatory skin conditions where the immune system erroneously targets the body's own tissues. patsnap.com Research on other corticosteroids has shown that combinatorial treatments can significantly increase the expression of inhibitory molecules like CTLA-4 on T-cells, which helps to suppress T-cell proliferation and maintain immune homeostasis. semanticscholar.org
Fluocinolone acetonide also significantly modulates the function of macrophages, which are key cells in both initiating and resolving inflammation. patsnap.com The compound can alter the macrophage phenotype and compromise certain immune functions. nih.gov In the context of atherosclerosis research, fluocinolone acetonide has been shown to improve the survival of macrophage-derived foam cells and reduce the secretion of inflammatory cytokines such as M-CSF, MIP-3α, and TNF-α. nih.govnih.gov This modulation helps to prevent the excessive inflammation and lipid accumulation that are characteristic of atherosclerotic plaque development. nih.govbohrium.com Studies comparing it with dexamethasone (B1670325) have shown fluocinolone acetonide to be superior in reducing lipid accumulation in both 2D and 3D foam cell culture models. nih.govnih.gov Similar corticosteroids have been observed to induce macrophage differentiation towards an anti-inflammatory M2 phenotype, characterized by the expression of markers like CD163 and Folate Receptor β (FRβ), and enhanced IL-10 expression. researchgate.net
| Research Model | Cell Type | Key Findings on Macrophage Function | Reference |
| 2D & 3D Cell Cultures | Human THP-1 derived foam cells | Improved cell survival; Reduced secretion of inflammatory cytokines (CD14, M-CSF, MIP-3α, TNF-α); Reduced lipid accumulation. | nih.govnih.gov |
| In Vitro Cultures | Monocytes | Induced differentiation towards CD163+ and FRβ+ anti-inflammatory macrophages (observed with Triamcinolone (B434) acetonide). | researchgate.net |
Cellular Proliferation and Differentiation Regulation
Beyond its immunomodulatory effects, fluocinolone acetonide influences cellular growth and differentiation. patsnap.com It regulates the cell cycle and impacts the structural components of tissues, which is particularly relevant in skin conditions characterized by abnormal cell proliferation.
Fluocinolone acetonide is known to inhibit the proliferation of keratinocytes, the primary cell type in the epidermis. patsnap.com This inhibitory action is beneficial in hyperproliferative skin diseases such as psoriasis, where keratinocyte growth is dysregulated. mdpi.com Chronic treatment with fluocinolone acetonide has been shown to affect the expression of thousands of genes, with a significant downregulation of those involved in cell-cycle progression. nih.gov The inhibition of signaling pathways like JAK1/STAT3, which are implicated in keratinocyte proliferation, is a known mechanism for other anti-psoriatic compounds and represents a potential pathway for corticosteroid action. aging-us.com
The extracellular matrix (ECM), a complex network of proteins like collagen and fibronectin, provides structural and biochemical support to surrounding cells. jddonline.com Fluocinolone acetonide has demonstrated varied effects on ECM components depending on the cell type and context. In studies on human dental pulp cells, low concentrations of fluocinolone acetonide were found to significantly stimulate the synthesis of fibronectin and type I collagen. nih.gov Conversely, research on skin models revealed that chronic treatment with fluocinolone acetonide leads to a downregulation of genes involved in ECM organization. nih.gov Proteomic analysis in these studies specifically identified that collagen 6 proteins were downregulated, suggesting a potential mechanism for the skin atrophy sometimes associated with long-term topical corticosteroid use. nih.gov
| Study Context | Cell/Tissue Type | Effect on ECM Components | Reference |
| Dental Pulp Healing | Human Dental Pulp Cells | Stimulated synthesis of fibronectin and type I collagen. | nih.gov |
| Chronic Topical Treatment | Mouse Skin | Downregulated genes involved in ECM organization; Downregulated Collagen 6 proteins. | nih.gov |
Novel Molecular Targets and Pathways
Advanced research continues to uncover novel molecular targets and pathways through which fluocinolone acetonide exerts its effects. The foundational mechanism involves the drug binding to cytoplasmic glucocorticoid receptors (GRs). nih.gov This drug-receptor complex then translocates to the nucleus to modulate gene expression. patsnap.com
A significant pathway inhibited by this complex is the Nuclear Factor Kappa B (NF-κB) signaling pathway. nih.gov In inflammatory conditions, stimuli can activate NF-κB, leading to the transcription of numerous inflammatory proteins. The fluocinolone acetonide-GR complex can physically interact with NF-κB in the nucleus, blocking its transcriptional activity and thereby producing a potent anti-inflammatory effect. nih.gov
In specialized research models, such as macrophage-derived foam cells, fluocinolone acetonide has been shown to interfere with pathways activated by oxidized low-density lipoprotein (OxLDL). nih.gov OxLDL signals through a complex of scavenger receptors including CD36, toll-like receptor 4 (TLR4), and toll-like receptor 6 (TLR6), which in turn activates the pro-inflammatory NF-κB pathway. nih.gov By inhibiting this pathway, fluocinolone acetonide can reduce both inflammation and lipid accumulation in these cells. nih.govnih.gov
| Pathway | Mechanism of Action | Cellular Effect | Reference |
| Glucocorticoid Receptor (GR) Signaling | Drug-GR complex translocates to the nucleus, modulating gene transcription. | Broad anti-inflammatory and immunosuppressive effects. | patsnap.comnih.gov |
| NF-κB Inhibition | GC-GR complex physically interacts with and blocks the transcriptional activity of NF-κB. | Decreased production of proinflammatory cytokines, chemokines, and cell adhesion molecules. | nih.gov |
| CD36-TLR4-TLR6 Signaling | Inhibition of the downstream NF-κB pathway activated by OxLDL. | Reduced inflammation and lipid accumulation in foam cells. | nih.gov |
Mitochondrial Trafficking Enhancement
Recent research has identified fluocinolone acetonide as a potential candidate for neuroprotection, with a key mechanism of action being the enhancement of mitochondrial trafficking. figshare.comacs.orgnih.gov Studies have shown that enhanced anterograde (from the cell body to the axon tip) movement of mitochondria in dorsal root ganglion (DRG) cells plays a major role in the neuroprotective effects mediated by fluocinolone acetonide. figshare.comacs.org In in-vitro models of paclitaxel (B517696) (PTX)-induced peripheral neuropathy, a condition known to cause degeneration of peripheral nerves, exposure to PTX alone resulted in low mitochondrial mobility in DRG cells. figshare.comnih.gov However, co-treatment with fluocinolone acetonide significantly restored this mobility. figshare.comnih.gov
This co-treatment not only protected axons from degeneration induced by the neurotoxic effects of paclitaxel but also led to a significant enhancement of anterograde trafficking of mitochondria from the proximal soma to the distal axons. figshare.comacs.orgnih.gov Researchers observed a higher population of mitochondria in the distal axons of cells treated with both fluocinolone acetonide and paclitaxel compared to those treated with paclitaxel alone. acs.orgnih.gov This suggests that fluocinolone acetonide could protect the mitochondria and that the increased population in the distal axons is a direct result of increased transport from the soma. acs.orgnih.gov These findings affirm that increasing the recruitment of mitochondria into the axon by treatment with fluocinolone acetonide may be a valuable strategy for protecting against or preventing paclitaxel-induced peripheral neuropathy. figshare.comnih.gov
| Treatment Group | Observation | Outcome |
| Paclitaxel (PTX) only | Low mitochondrial mobility in Dorsal Root Ganglion (DRG) cells. | Axonal degeneration. |
| PTX + Fluocinolone Acetonide (FA) | Significant enhancement of anterograde mitochondrial trafficking. | Protection from axonal degeneration. |
| FA only | Restored mitochondrial mobility. | Increased mitochondrial population in distal axons. |
Neuroprotective Pathway Interrogation
The neuroprotective properties of fluocinolone acetonide are an active area of investigation, with studies pointing towards its role in mitigating neuronal damage. The fundamental mechanism of action is being explored, with a significant focus on its influence on mitochondrial dynamics. figshare.comnih.gov The enhancement of anterograde mitochondrial movement is considered a primary factor in its ability to protect against the peripheral neuropathy induced by agents like paclitaxel. acs.org By ensuring a steady supply of mitochondria to distal axons, fluocinolone acetonide helps maintain axonal integrity and function. figshare.comacs.org
Further research into its neuroprotective effects has been conducted in models of retinal degeneration. arvojournals.org In studies using S334ter rats, a model for retinitis pigmentosa, chronic intravitreal infusion of fluocinolone acetonide was found to be neuroprotective. arvojournals.org The treatment preserved the morphology of the outer nuclear layer (ONL) cells and maintained the amplitudes of electroretinography (ERG) a- and b-waves, which are measures of retinal function. arvojournals.org Furthermore, fluocinolone acetonide-treated groups showed a significant reduction in the number of activated microglial cells, indicating a decrease in retinal neuroinflammation. arvojournals.org These findings suggest that the neuroprotective pathways influenced by fluocinolone acetonide involve the modulation of inflammatory responses in addition to the enhancement of mitochondrial function. arvojournals.org
| Research Model | Key Findings | Implication |
| Paclitaxel-Induced Peripheral Neuropathy | Enhanced anterograde mitochondrial movement in DRG cells. figshare.comacs.org | FA-mediated neuroprotection is linked to mitochondrial dynamics. figshare.comacs.org |
| S334-ter-4 Rat Retinal Degeneration | Preserved ONL cell morphology and ERG amplitudes; reduced microglial activation. arvojournals.org | Neuroprotective role extends to retinal neurons, involving anti-inflammatory pathways. arvojournals.org |
Advanced Synthetic Methodologies and Process Chemistry Research
Stereoselective Synthesis and Fluorination Research
The synthesis of fluocinolone acetonide has been the subject of optimization research to improve efficiency and stereoselectivity, particularly concerning the introduction of fluorine atoms at the 6α and 9α positions. oup.comoup.com Traditional synthetic routes often faced challenges such as low stereoselectivity in the 6α-fluorination step. oup.com Modern methodologies have focused on overcoming these issues to produce higher yields and purity. oup.comgoogle.com A novel preparation method starts from triamcinolone hydrolysate and proceeds through a five-step reaction sequence including enol ester reaction, 6α-fluorination, hydrolysis, acetonide reaction, and 9α-fluorination to yield fluocinolone acetonide. google.com This process is noted for its mild reaction conditions and reduced environmental impact. google.com
The stereoselectivity of the 6α-fluorination step has been identified as a critical, substrate-dependent part of the synthesis. oup.comoup.com Extensive screening of fluorinating and activation reagents has been conducted to maximize the desired stereoisomer. oup.comresearchgate.net This research led to a process where the 6α-fluorine atom was introduced in an 85% yield with a high degree of stereoselectivity at 98.9%. oup.comoup.comresearchgate.net The best results were obtained with specific substrates, indicating that the structure of the steroid intermediate significantly influences the stereochemical outcome of the fluorination reaction. oup.com For instance, the presence of a 9(11)β-epoxide was found to significantly hinder the β-face, thereby favoring the desired α-fluorination. oup.com
Process optimization for the 9α-fluorination step has also been a key area of research. oup.comoup.com A significant improvement involves the substitution of hazardous hydrogen fluoride (B91410) (HF) gas with an aqueous HF solution. oup.comresearchgate.net This change not only improves the safety and handling aspects of the process but also proves highly effective, providing the desired 9α-fluoro product in an 89% yield. oup.comoup.comresearchgate.net Other fluorides, such as a mixed solution of hydrogen fluoride in N,N-dimethylformamide, have also been utilized in this step. google.com These optimizations contribute to a more efficient and industrially viable synthesis of fluocinolone acetonide. oup.comgoogle.com
Prodrug Design and Solvolysis Kinetics Research
The development of prodrugs is a key strategy to enhance the therapeutic properties of parent drug molecules. In the case of fluocinolone acetonide, research has focused on C-21 ester prodrugs to improve its delivery and efficacy.
C-21 Ester Solvolysis Mechanism Determination
Corticosteroid-21-esters are designed as prodrugs that undergo hydrolysis in vivo, catalyzed by esterases, to release the pharmacologically active alcohol—fluocinolone acetonide—and the corresponding acid. google.com To understand this activation process, in vitro solvolysis studies have been conducted. Research on newly synthesized α-alkoxyalkanoyl and α-aryloxyalkanoyl esters of fluocinolone acetonide has elucidated the solvolysis mechanism. google.com
These studies are often performed in an ethanol-water solvent mixture with an excess of sodium hydrogen carbonate to facilitate the reaction due to the poor water solubility of the esters. google.com The degradation products identified are the parent fluocinolone acetonide and, interestingly, corresponding ethyl esters, which are formed through a transesterification reaction with the ethanol (B145695) in the solvent. google.com The general mechanism for the base-catalyzed hydrolysis of these esters is the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. This mechanism involves the nucleophilic attack of an ethoxide ion on the carbonyl carbon of the ester group. researchgate.net
Quantitative Structure-Reactivity Relationships in Ester Prodrugs
Quantitative structure-reactivity relationship (QSRR) studies aim to correlate the chemical structure of the ester prodrugs with their rate of solvolysis, providing a predictive model for prodrug activation. For a series of fluocinolone acetonide C-21 esters, a strong correlation has been established between the solvolytic rate constants and various molecular descriptors. google.com
A significant finding is the correlation between the solvolysis rate and the polarity of the C-O2 bond within the ester moiety. google.commdpi.com Alterations in the acid used for esterification can affect the charge distribution of the carbonyl group, which in turn impacts the rate of solvolysis. researchgate.net Furthermore, a relationship has been identified between the solvolytic rate constant (K), lipophilicity (calculated as cLogP), and the experimentally determined anti-inflammatory activity. google.commdpi.com This established relationship can serve as a valuable in vitro model to predict the activation of topical corticosteroid prodrugs. google.com
| Compound | C-O2 Bond Polarity | cLogP | Solvolysis Rate Constant (K) (h⁻¹) |
|---|---|---|---|
| FA-21-Ac (Fluocinonide) | -0.5356 | 2.79 | 0.0615 |
| FA-21-EP | -0.5401 | 3.79 | 0.0049 |
| FA-21-EB | -0.5404 | 3.26 | 0.0039 |
| FA-21-MP | -0.5401 | 3.40 | 0.0040 |
| FA-21-MB | -0.5404 | 2.87 | 0.0089 |
| FA-21-PhP | -0.5358 | 4.59 | 0.0434 |
Investigation of Precursor Utilization in Synthesis
One notable synthetic pathway utilizes triamcinolone hydrolysate as the starting material. This precursor undergoes a five-step reaction sequence: enol ester reaction, 6α-fluorination, hydrolysis, acetonide formation, and finally 9α-fluorination to yield fluocinolone acetonide. google.com The utilization of triamcinolone hydrolysate is advantageous as it is a readily available and cost-effective raw material. This synthetic route is characterized by mild reaction conditions that are easier to control, leading to a higher yield and purity of the final product. google.com Moreover, this process is considered more environmentally friendly due to reduced pollution and the avoidance of highly toxic reagents and harsh conditions, such as high temperatures and pressures, that are often associated with other synthetic methods. google.com
The investigation into different precursors and synthetic pathways is driven by the need to develop more efficient, cost-effective, and sustainable methods for the industrial production of high-quality fluocinolone acetonide. google.com
Structure-Activity Relationship (SAR) Studies
Conformational Analysis and Receptor Binding Dynamics
Fluocinolone acetonide, like other corticosteroids, binds to the GR, a ligand-activated transcription factor. This binding event triggers a conformational change in the receptor, leading to its translocation to the nucleus where it modulates gene expression. The affinity of fluocinolone acetonide for the GR is a key determinant of its potency.
Upon binding, the ligand-receptor complex undergoes dynamic conformational changes. The ligand-induced conformation of the receptor is crucial for its interaction with coactivator or corepressor proteins, which ultimately dictates the transcriptional response. The stability of the receptor-ligand complex is enhanced by intramolecular contacts within the ligand-binding domain of the receptor.
Impact of Substituent Modifications on Glucocorticoid Activity
The structure of fluocinolone acetonide features several key substituents that significantly enhance its glucocorticoid activity compared to hydrocortisone.
Fluorine Substituents: The presence of fluorine atoms at the 6α and 9α positions markedly increases the potency. The 9α-fluoro group, in particular, enhances glucocorticoid activity by increasing the affinity for the GR and reducing the rate of metabolic deactivation.
Acetonide Group: The 16α,17α-acetonide group, formed by the reaction of the 16α- and 17α-hydroxyl groups with acetone, is a bulky substituent that further contributes to the high lipophilicity and potent activity of the molecule. This group plays a significant role in optimizing the interaction with the GR binding pocket.
These structural modifications collectively result in a molecule with high affinity for the glucocorticoid receptor, leading to its potent anti-inflammatory effects. nih.gov
| Compound Name |
|---|
| Fluocinolone Acetonide |
| Clioquinol (B1669181) |
| Fluocinonide (B1672898) (Fluocinolone Acetonide 21-acetate) |
| Triamcinolone |
| Hydrocortisone |
| 21-acetyloxy-17α-hydroxy-4,9(11)-diene-3,20-dione |
Research Methodologies for Fluocinolone Acetonide Investigations
The study of fluocinolone acetonide, a synthetic corticosteroid, utilizes a range of sophisticated research methodologies to elucidate its mechanisms of action and therapeutic potential at the cellular and molecular levels. These investigations employ advanced in vitro models and high-throughput "omics" technologies to provide a comprehensive understanding of the compound's biological effects.
In vitro models are indispensable tools for dissecting the specific effects of fluocinolone acetonide on various cell types and biological processes, free from the systemic complexities of a whole organism. These models include specialized cell cultures that mimic physiological or pathological conditions, allowing for controlled and reproducible experimentation.
Fibroblast assays are utilized to assess the effects of fluocinolone acetonide on connective tissue cells. One area of investigation involves human dental pulp cells (HDPCs), a type of fibroblast, to explore the compound's potential in dental applications. In these assays, HDPCs are cultured and exposed to varying concentrations of fluocinolone acetonide. Research has shown that low concentrations (0.1-10 μmol/L) of fluocinolone acetonide were not only non-toxic but also significantly stimulated the proliferation of these cells. nih.gov Furthermore, the application of fluocinolone acetonide was found to significantly increase the synthesis of key extracellular matrix components, fibronectin and type I collagen, suggesting a potential role in tissue healing processes. nih.gov
Foam cell culture models are critical for investigating diseases like atherosclerosis, where inflammation and lipid accumulation are key factors. nih.govnorthwestern.eduresearchgate.netbohrium.com In these models, macrophages (such as human THP-1 derived cells) are transformed into foam cells by exposure to oxidized low-density lipoproteins (OxLDL). nih.govnorthwestern.eduresearchgate.netbohrium.com Studies using these models have explored the capacity of fluocinolone acetonide to modulate foam cell formation and inflammatory responses. nih.govnorthwestern.eduresearchgate.netbohrium.com
Research has demonstrated that fluocinolone acetonide is effective in preventing both lipid accumulation and inflammation in foam cells. nih.govnorthwestern.eduresearchgate.net Treatment with fluocinolone acetonide at concentrations of 0.1 and 1 μg/mL improved the survival of foam cells. nih.govnorthwestern.eduresearchgate.net It also significantly inhibited the secretion of inflammatory cytokines, including CD14, M-CSF, MIP-3α, and TNF-α. nih.govresearchgate.netnih.gov Notably, at a concentration of 1 μg/mL, fluocinolone acetonide reduced the accumulation of cholesteryl esters. nih.govnorthwestern.eduresearchgate.net When compared to dexamethasone, fluocinolone acetonide was found to be significantly more effective at reducing lipid accumulation at therapeutic concentrations. nih.govnorthwestern.eduresearchgate.netnih.gov This superiority was observed in both 2D cultures and novel 3D foam cell spheroid models. nih.govnorthwestern.edunih.gov
| Concentration of Fluocinolone Acetonide | Observed Effect in Foam Cell Models | Source |
|---|---|---|
| 0.1 and 1 μg/mL | Improved foam cell survival. | nih.govnorthwestern.eduresearchgate.net |
| 1 μg/mL | Reduced cholesteryl ester accumulation. | nih.govnorthwestern.eduresearchgate.net |
| 1 and 10 μg/mL | Significantly better reduction in lipid accumulation compared to Dexamethasone. | nih.govnorthwestern.eduresearchgate.netnih.gov |
| Not Specified | Inhibited secretion of inflammatory cytokines (CD14, M-CSF, MIP-3α, TNF-α). | nih.govresearchgate.netnih.gov |
Dorsal Root Ganglion (DRG) cell cultures provide a valuable in vitro system for studying sensory neurons. nih.govnih.govfrontiersin.org This methodology allows for the investigation of neural plasticity, injury response, and the effects of pharmacological agents on neuronal function. nih.gov The process involves the dissection of ganglia from an animal model, followed by enzymatic and mechanical digestion to create a single-cell suspension. nih.govbiorxiv.org These primary neurons are post-mitotic, meaning they cannot be expanded in culture, which requires careful planning of experiments. nih.gov DRG cultures can be maintained for extended periods, allowing for the study of both acute and long-term effects of compounds. frontiersin.orgbiophysics-reports.org While specific studies on the direct application of fluocinolone acetonide to DRG cultures were not highlighted in the searched literature, this model represents a potent methodology for future research into the neuro-modulatory or anti-inflammatory effects of corticosteroids on peripheral sensory neurons.
Molecular biology and "omics" technologies offer a high-throughput, comprehensive view of the changes induced by fluocinolone acetonide within a biological system. mdpi.commdpi.com These approaches, particularly transcriptomics, allow researchers to move beyond single-pathway analysis and understand the broader network of molecular interactions affected by the compound. mdpi.commdpi.com
Transcriptomics, specifically through RNA-Sequencing (RNA-Seq), has been employed to characterize the global changes in gene expression following treatment with fluocinolone acetonide. scdi-montpellier.frnih.govnih.gov In one study using a mouse skin model, chronic treatment with fluocinolone acetonide was found to affect the expression of 4,229 genes. scdi-montpellier.frnih.gov
The analysis revealed distinct patterns of gene regulation. Genes that were downregulated were primarily involved in processes such as cell-cycle progression and the organization of the extracellular matrix (ECM). scdi-montpellier.frnih.gov Conversely, genes that were upregulated were largely associated with lipid metabolism. scdi-montpellier.frnih.gov These transcriptomic changes were largely transient, with the gene expression profile and skin histology returning to normal within two weeks after the cessation of treatment. scdi-montpellier.frnih.gov This methodology provides fundamental, detailed information on the molecular shifts induced by fluocinolone acetonide in tissues. scdi-montpellier.frnih.gov
| Gene Regulation | Associated Biological Processes | Source |
|---|---|---|
| Downregulated | Cell-cycle progression, Extracellular matrix (ECM) organization. | scdi-montpellier.frnih.gov |
| Upregulated | Lipid metabolism. | scdi-montpellier.frnih.gov |
Molecular Biology and Omics Technologies
Proteomics
Proteomic analysis provides a large-scale view of protein expression and modifications, offering critical insights into the molecular effects of fluocinolone acetonide on biological tissues. A notable study investigated the proteomic changes in mouse skin following chronic treatment with fluocinolone acetonide. nih.govdiva-portal.org Researchers utilized quantitative tandem-mass-tag (TMT) mass spectrometry to analyze skin samples collected at various time points after the cessation of a 12-day treatment regimen. nih.gov
The analysis successfully detected and quantified the protein expression of 3,387 genes across all samples. nih.gov Of these, 547 corresponded to genes whose mRNA expression was significantly affected one day after the treatment ended. nih.gov However, the study found that only a small fraction of these transcriptomic changes translated to the protein level. nih.govdiva-portal.org Specifically, one day after treatment, the expression of 46 proteins was significantly altered. nih.govdiva-portal.org Interestingly, the study revealed that the specific proteins affected during and after the treatment period were largely different, providing fundamental information on the molecular changes induced by fluocinolone acetonide in the skin. diva-portal.org
An intriguing finding was the inconsistency between changes at the mRNA and protein levels. Among 28 genes that showed significant differential expression at both levels, the direction of change was consistent for 23 genes but opposite for the remaining five. nih.gov This highlights the complexity of post-transcriptional regulation in mediating the cellular response to the compound. nih.gov
| Metric | Finding |
|---|---|
| Total Proteins Detected and Quantified | 3,387 |
| Proteins Corresponding to Significantly Affected Genes (mRNA level) | 547 |
| Significantly Differentially Expressed Proteins (1 day post-treatment) | 46 |
| Genes with Consistent mRNA and Protein Expression Changes | 23 |
| Genes with Opposite mRNA and Protein Expression Changes | 5 |
Gene Expression Analysis
Transcriptomic analysis has been instrumental in elucidating the gene regulatory networks affected by fluocinolone acetonide. In a comprehensive study on mouse skin, RNA-Seq analysis was conducted to investigate transcriptomic changes induced by chronic treatment. diva-portal.org The research revealed that the treatment significantly affected the expression of 4,229 genes. diva-portal.org
The analysis provided a clear pattern of gene regulation. Downregulated genes were predominantly involved in critical cellular processes such as cell-cycle progression and the organization of the extracellular matrix (ECM). diva-portal.org Conversely, upregulated genes were largely associated with lipid metabolism. diva-portal.org These findings align with the known physiological effects of corticosteroids, such as skin atrophy (related to cell proliferation and ECM) and changes in lipid distribution. nih.gov
Despite the significant initial impact, the study also showed that the effects on the skin's transcriptome and histology were largely transient, returning to normal by two weeks after the treatment was discontinued. diva-portal.org This provides a molecular basis for the recovery observed after topical corticosteroid use.
| Parameter | Details |
|---|---|
| Total Genes with Affected Expression | 4,229 |
| Functions of Downregulated Genes | Cell-cycle progression, Extracellular matrix (ECM) organization |
| Functions of Upregulated Genes | Lipid metabolism |
| Transcriptome Recovery Time | Largely returned to normal by two weeks post-treatment |
Advanced Chromatographic and Spectroscopic Analytical Techniques
Sophisticated analytical methods are essential for studying the kinetics, structure, and purity of fluocinolone acetonide and its derivatives.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for studying the chemical kinetics of fluocinolone acetonide, including its stability and degradation. One study investigated the degradation of fluocinolone acetonide in an oil-in-water cream base, examining the influence of temperature and pH. The degradation was found to follow pseudo-first-order kinetics and adhered to the Arrhenius expression, with minimum degradation observed around pH 4. Another research effort used a reversed-phase HPLC (RP-HPLC) method to analyze the solvolysis of newly synthesized fluocinolone acetonide C-21 esters over a 24-hour period. This kinetic analysis allowed for the calculation of solvolytic rate constants, which are crucial for understanding the activation of these compounds as prodrugs. HPLC has also been employed in comparative kinetic studies of the photodegradation of fluocinolone acetonide, which was found to follow complex kinetic reactions in acetonitrile.
Furthermore, solid-state NMR has been applied to characterize different crystalline modifications (polymorphs) of fluocinolone acetonide. nih.gov Techniques such as 13C Cross-Polarization/Magic-Angle Spinning (CP/MAS) NMR are used to investigate polymorphic changes, which are critical for understanding the stability and bioavailability of the solid drug substance. nih.gov
Computational Chemistry and Molecular Modeling
Computational methods provide theoretical insights into the electronic structure and reactivity of molecules, complementing experimental findings.
In the study of fluocinolone acetonide C-21 esters, computational chemistry was employed to establish a relationship between chemical structure and reactivity. Researchers performed geometry optimizations and charge calculations using Gaussian W03 software. These calculations provided data on the electronic properties of the esters, such as the polarity of the C-O2 bond. A strong correlation (R = 0.9924) was established between the experimentally determined solvolytic rate constants and the calculated polarity of the ester bond. This demonstrates the power of molecular modeling to predict the chemical reactivity and in vitro activation of prodrugs based on their computed electronic structure.
Molecular Dynamics Simulations (Implicit)
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the conformational dynamics and intermolecular interactions of drug molecules like fluocinolone acetonide at an atomic level. When studying such molecules, the surrounding solvent environment plays a critical role in their behavior. Implicit solvent models represent a computationally efficient approach to account for the effects of the solvent, typically water, without the need to simulate a large number of individual solvent molecules explicitly. This methodology is particularly advantageous for extensive conformational sampling and for calculating the free energies of binding between a ligand and its receptor.
In the context of fluocinolone acetonide, a synthetic corticosteroid, implicit solvent MD simulations can provide valuable insights into its structural flexibility and its interaction with the glucocorticoid receptor. These simulations treat the solvent as a continuous medium with specific dielectric properties, which significantly reduces the computational cost compared to explicit solvent models. This allows for longer simulation times, which are often necessary to capture biologically relevant conformational changes.
The primary goal of applying implicit solvent MD simulations to fluocinolone acetonide would be to characterize its conformational landscape. Flexible molecules can adopt numerous shapes, or conformations, and understanding which of these are energetically favorable is crucial for elucidating their mechanism of action. By mapping the free energy surface of fluocinolone acetonide, researchers can identify the most stable conformations and the energy barriers between them.
A typical research workflow for conducting implicit solvent MD simulations on fluocinolone acetonide would involve several key steps. Initially, a high-quality 3D structure of the molecule is obtained, often from crystallographic data or generated using computational chemistry software. This structure is then placed in a simulation box where the solvent is represented by a continuum model, such as the Generalized Born (GB) or Poisson-Boltzmann (PB) models. The system is then subjected to energy minimization to remove any steric clashes, followed by a period of equilibration. Finally, a production MD simulation is run for an extended period, during which the trajectory of each atom is recorded.
Analysis of the resulting trajectory can yield a wealth of information. For instance, the root-mean-square deviation (RMSD) of the atomic positions can be monitored to assess the stability of the molecule's conformation over time. Furthermore, clustering algorithms can be employed to group similar conformations together, thereby identifying the most populated and thus energetically favorable conformational states.
Illustrative Data Table: Conformational Analysis of Fluocinolone Acetonide
Disclaimer: The following table is a hypothetical representation of data that could be generated from an implicit solvent molecular dynamics study of fluocinolone acetonide. As of the latest literature review, specific studies providing this level of detail for this molecule are not publicly available. This table is for illustrative purposes only to demonstrate the type of findings such research would yield.
| Conformational Cluster | Relative Free Energy (kcal/mol) | Population (%) | Radius of Gyration (Å) | Key Dihedral Angle (°C) |
| 1 | 0.00 | 45.2 | 5.8 | -165.4 |
| 2 | 1.25 | 25.8 | 6.1 | 175.2 |
| 3 | 2.50 | 15.3 | 5.9 | -60.8 |
| 4 | 3.75 | 8.7 | 6.3 | 75.1 |
| 5 | 5.00 | 5.0 | 6.0 | 120.3 |
This illustrative table showcases how different conformations (clusters) of fluocinolone acetonide would be characterized by their relative stability (lower free energy indicates higher stability), the percentage of simulation time the molecule spends in that conformation, its compactness (radius of gyration), and a defining geometric parameter (a key dihedral angle). Such data would be instrumental in understanding how fluocinolone acetonide presents itself to its biological target, the glucocorticoid receptor, and could inform the design of new, more potent corticosteroid drugs.
Clioquinol: Comprehensive Research Trajectories
Elucidation of Molecular Mechanisms of Action
Metal Chelation and Ionophore Activity
A primary mechanism of Clioquinol (B1669181) is its function as a metal-chelating agent and ionophore. It has the ability to bind to metal ions, forming a complex. This process is known as chelation. As an ionophore, Clioquinol can then transport these metal ions across the lipid membranes of cells, which would otherwise be impermeable to them. nih.gov This transport disrupts the carefully maintained balance of metal ions within the microbial cell. youtube.com
Zinc, Copper, and Iron Ion Interaction Dynamics
Clioquinol demonstrates a notable ability to interact with and bind to divalent metal ions, particularly zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺/Fe³⁺). nih.govresearchgate.net It forms stable, lipophilic (fat-soluble) complexes with these metals. nih.govacs.org This lipophilicity is crucial as it enhances the ability of the metal-clioquinol complex to permeate the lipid-rich cell membranes of microorganisms. nih.gov The formation of these complexes is a key step in Clioquinol's ability to act as an ionophore, effectively shuttling these essential metal ions into the cell. nih.govnih.gov Studies have shown that upon binding, Clioquinol forms neutral 2:1 complexes with both zinc(II) and copper(II) ions. acs.org
Table 1: Clioquinol's Interaction with Metal Ions
| Metal Ion | Interaction Type | Resulting Complex | Key Consequence |
|---|---|---|---|
| Zinc (Zn²⁺) | Chelation & Ionophore Activity nih.govnih.gov | Lipophilic Clioquinol-Zinc complex nih.gov | Increased intracellular zinc concentration. nih.govnih.gov |
| Copper (Cu²⁺) | Chelation & Ionophore Activity nih.govnih.gov | Lipophilic Clioquinol-Copper complex nih.gov | Increased intracellular copper concentration. researchgate.net |
| Iron (Fe²⁺/Fe³⁺) | Chelation & Ionophore Activity nih.gov | Clioquinol-Iron complex nih.gov | Altered iron homeostasis. researchgate.net |
Intracellular Metal Concentration Modulation
By acting as an ionophore, Clioquinol actively modulates the concentration of metal ions inside microbial cells. nih.gov It facilitates the transport of zinc and copper from the extracellular environment across the cell membrane, leading to an increase in their intracellular levels. nih.govnih.govplos.org This influx disrupts the delicate metal homeostasis required for normal cellular function. nih.gov While it increases the total cellular content of metals like copper and iron, it can paradoxically lead to a state where the cell senses a deficiency of bioavailable metals because Clioquinol sequesters them, making them unavailable for essential enzymatic processes. nih.gov The effect of Clioquinol on intracellular zinc levels can vary depending on the extracellular zinc concentration and the concentration of Clioquinol itself. researchgate.net
Interference with Microbial Nucleic Acid Synthesis
Another significant aspect of Clioquinol's mechanism of action is its ability to interfere with the synthesis of microbial nucleic acids. patsnap.com As a member of the quinolone family, it is believed to disrupt the processes of DNA replication and transcription, which are vital for the survival and propagation of microorganisms. patsnap.combiomol.com
DNA Intercalation and Replication Inhibition
It is proposed that Clioquinol can insert itself between the base pairs of a DNA strand, a process known as intercalation. patsnap.com This action can hinder the DNA replication process. patsnap.com By destabilizing the DNA structure, it may lead to strand breaks and ultimately, cell death. patsnap.com This interference with DNA synthesis is a key part of its antimicrobial effect. patsnap.com Some research suggests that Clioquinol can induce DNA double-strand breaks, which in turn activates cellular stress responses. nih.gov Quinolones, as a class, are known to inhibit bacterial DNA gyrase (topoisomerase II), an enzyme critical for relaxing supercoiled DNA to allow for replication. creative-biolabs.com By inhibiting this enzyme, they effectively halt DNA synthesis. nih.gov
Disruption of Microbial Cell Integrity and Metabolism
Clioquinol's antimicrobial activity also extends to the disruption of the physical structure and metabolic functions of microbial cells. patsnap.com Its antifungal properties are partly attributed to its ability to compromise the integrity of the fungal cell wall and membrane. patsnap.com
This disruption is thought to occur through its binding to proteins and enzymes within the cell membrane, impairing their function. patsnap.com A compromised cell wall and membrane can lead to increased permeability, causing the leakage of essential cellular components and leading to cell death. patsnap.com Furthermore, the disruption of metal ion homeostasis by Clioquinol's chelation and ionophore activity directly impacts microbial metabolism. patsnap.com Many essential enzymes rely on metal ions like zinc and copper as cofactors to function correctly. patsnap.com By binding these ions, Clioquinol effectively inactivates these crucial enzymes, disrupting metabolic pathways and inhibiting microbial growth. patsnap.com Perturbations in cell wall synthesis can also lead to downstream effects such as oxidative damage, further contributing to cell death. nih.gov
Cell Wall and Membrane Dynamics
Research into the effects of clioquinol on microbial structures reveals a primary impact on the cell membrane rather than the cell wall. nih.govresearchgate.net Studies on Candida albicans have shown that clioquinol's interaction with the cell membrane is concentration-dependent. nih.govnih.govresearchgate.net At higher concentrations, it causes direct disruption of the cell membrane. nih.govnih.govresearchgate.net In contrast, at lower concentrations, it induces membrane depolarization, affecting the normal functions of the fungal plasma membrane which are crucial for cell survival. nih.gov This depolarization is a precursor to the loss of membrane integrity and can lead to cell death. nih.gov
Investigations have clarified that clioquinol does not directly damage the components of the fungal cell wall. nih.govresearchgate.net Furthermore, its mechanism is distinct from antifungal agents like amphotericin B, as it does not bind to ergosterol (B1671047), a key component of the fungal cell membrane. nih.gov The integrity of the plasma membrane is compromised, as demonstrated by propidium (B1200493) iodide influx assays, which indicate increased permeability. researchgate.net
Table 1: Effects of Clioquinol on Fungal Cell Wall and Membrane
| Feature | Observation | Source(s) |
|---|---|---|
| Cell Wall Integrity | No direct damage to cell wall components was observed. | nih.govresearchgate.net |
| Cell Membrane Disruption | Direct disruption occurs at high concentrations of clioquinol. | nih.govnih.govresearchgate.net |
| Membrane Depolarization | Induced at low concentrations, impairing essential cell processes. | nih.gov |
| Ergosterol Binding | Clioquinol does not bind to ergosterol to exert its antifungal effect. | nih.gov |
Ergosterol Biosynthesis Modulation
Clioquinol's antifungal activity involves the modulation of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane. researchgate.netfigshare.com Unlike azole antifungals that target the lanosterol (B1674476) 14α-demethylase, clioquinol affects an earlier step in the pathway. researchgate.netpatsnap.com Research has shown that clioquinol decreases the activity of squalene (B77637) epoxidase. researchgate.netfigshare.com This enzyme is essential for the conversion of squalene to lanosterol, a precursor of ergosterol. patsnap.com
Ion Homeostasis Perturbation
A significant aspect of clioquinol's mechanism of action is its ability to disrupt metal ion homeostasis in microorganisms. nih.govnih.gov This is attributed to its properties as a metal chelator, effectively binding to essential metal ions such as zinc, copper, and iron. nih.govnih.govpatsnap.com These ions are crucial cofactors for various enzymatic processes necessary for microbial survival and growth. patsnap.com
The antifungal effects of clioquinol can be reversed by the addition of exogenous metal ions, which counteracts the chelating action of the compound. nih.govnih.gov Conversely, the minimum inhibitory concentration (MIC) of clioquinol decreases when fungal cells are in a medium supplemented with metal chelators, and increases in the presence of additional metal ions. nih.govresearchgate.net Studies have specifically shown a decrease in the cellular level of labile ferrous iron in Candida albicans cells treated with clioquinol. nih.govnih.gov This interference with ion homeostasis represents a distinct mechanism compared to many common antifungal agents. nih.govnih.gov
Table 2: Clioquinol's Impact on Ion Homeostasis
| Ion | Effect of Clioquinol | Consequence | Source(s) |
|---|---|---|---|
| Zinc (Zn²⁺) | Chelation | Disruption of enzymatic processes | nih.govnih.govpatsnap.com |
| Copper (Cu²⁺) | Chelation | Inhibition of metabolic pathways | nih.govnih.govpatsnap.com |
| Iron (Fe²⁺) | Chelation, leading to decreased cellular labile ferrous iron | Impairment of cellular functions | nih.govnih.gov |
Energy Metabolism Pathways (Citrate Cycle, Oxidative Phosphorylation, ATP Levels)
Clioquinol has been found to significantly impact the energy metabolism of microorganisms by influencing key pathways such as the citrate (B86180) cycle (also known as the Krebs cycle or tricarboxylic acid cycle) and oxidative phosphorylation. researchgate.netfigshare.comwikipedia.orgnih.gov Research indicates that clioquinol affects the activities of enzymes involved in these central metabolic routes. researchgate.netfigshare.com The citrate cycle is a series of chemical reactions used by aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. wikipedia.orgyoutube.com
By interfering with the citrate cycle and the subsequent process of oxidative phosphorylation, where the majority of ATP is generated, clioquinol leads to a reduction in cellular ATP levels. researchgate.netfigshare.comresearchgate.net ATP is the primary energy currency of the cell, and its depletion has widespread detrimental effects on cellular processes, ultimately contributing to the inhibition of microbial growth. nih.gov This disruption of energy production is a key component of clioquinol's antifungal and antimicrobial properties. researchgate.netfigshare.com
Induction of Apoptotic Pathways in Microorganisms
Clioquinol is known to induce apoptosis, or programmed cell death, in microorganisms such as Candida albicans. researchgate.netfigshare.com This process is a controlled, self-destruction mechanism that is essential for the development and homeostasis of multicellular organisms and has also been observed in unicellular organisms like fungi. mdpi.com The induction of apoptosis by clioquinol involves a cascade of cellular events that lead to the death of the fungal cell. researchgate.netfigshare.com
The apoptotic pathway triggered by clioquinol is multifaceted and involves several key cellular changes. researchgate.netfigshare.com These include the generation of reactive oxygen species (ROS) and an elevation in intracellular calcium ions. researchgate.netfigshare.com These initial events lead to subsequent downstream effects, including alterations in the mitochondrial membrane potential, the release of cytochrome C, and the activation of metacaspases, which are cysteine proteases involved in fungal apoptosis. researchgate.netfigshare.com
Reactive Oxygen Species (ROS) Generation
A critical element in the apoptotic pathway induced by clioquinol is the generation of reactive oxygen species (ROS). researchgate.netfigshare.comnih.gov ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions and hydrogen peroxide, which can cause significant damage to cell structures, including DNA, lipids, and proteins when present in excess. mdpi.com
The production of ROS is stimulated in the presence of clioquinol, particularly when copper is also present, suggesting a role for the chelation of metal ions in this process. nih.gov This increase in oxidative stress is a key trigger for the subsequent steps in the apoptotic cascade. researchgate.netfigshare.comnih.gov The induction of ROS has been observed to be a common mechanism for the antimicrobial action of certain compounds, leading to oxidative damage and contributing to cell death. researchgate.netnih.gov
Mitochondrial Membrane Potential Alterations
Following the generation of ROS, a significant consequence of clioquinol treatment is the alteration of the mitochondrial membrane potential. researchgate.netfigshare.com The mitochondrion is a key organelle in the regulation of apoptosis, and the stability of its membrane potential is crucial for normal cellular function. nih.gov
Research has demonstrated that clioquinol induces a loss of mitochondrial membrane potential in microorganisms. researchgate.netfigshare.com This depolarization of the mitochondrial membrane is a critical step in the apoptotic process. It is often linked to the release of pro-apoptotic factors, such as cytochrome C, from the mitochondria into the cytoplasm, which then go on to activate downstream effector molecules like metacaspases, ultimately leading to cell death. researchgate.netfigshare.com
Caspase and Metacaspase Activation
Clioquinol has been shown to induce apoptosis, or programmed cell death, in human-derived neuroblastoma cells (SH-SY5Y). This process is accompanied by the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov Caspases are a family of cysteine-dependent aspartate-specific proteases that play a central role in mediating cell death in animals. nih.gov They are synthesized as inactive zymogens (procaspases) and are activated through proteolytic cascades, which can be initiated by upstream initiator caspases. mdpi.com The activation of caspase-3 by clioquinol signifies its ability to trigger the cellular machinery responsible for dismantling cells in a controlled manner. nih.gov
Metacaspases represent a distinct, yet structurally related, family of cysteine peptidases found in plants, fungi, and protozoa. nih.gov Unlike caspases that cleave substrates after aspartic acid residues, metacaspases typically cleave after arginine or lysine (B10760008) residues. mdpi.com Their activation is often dependent on factors like calcium ions (Ca2+) rather than cleavage by initiator caspases. nih.govberstructuralbioportal.org While research has established a direct link between clioquinol and the activation of the caspase pathway in mammalian cells, a direct modulatory role of clioquinol on metacaspase activation is not prominently documented in current scientific literature. nih.gov
Enzyme Activity Modulation
Clioquinol demonstrates a significant ability to modulate the activity of several key enzymes, largely stemming from its properties as a metal chelator and ionophore. Its interactions can either inhibit or activate enzymatic function, depending on the specific enzyme and its metallic co-factor requirements.
Superoxide Dismutase-1 (SOD1)
Research indicates that clioquinol inhibits the activity of Superoxide Dismutase-1 (SOD1) in a dose-dependent manner. nih.gov SOD1 is a crucial antioxidant enzyme that requires both copper (Cu) and zinc (Zn) for its catalytic function, which involves converting superoxide radicals into less harmful molecules. nih.govmdpi.com By chelating these essential metal ions, clioquinol disrupts the enzyme's structure and function. nih.govnih.gov Studies on human neuroblastoma cells have shown that treatment with clioquinol leads to inhibited cytosolic SOD activities, resulting in enhanced production of reactive oxygen species (ROS) and increased oxidative stress. nih.gov
Phosphoglycerate Dehydrogenase (PHGDH)
In contrast to its inhibitory effects on SOD1, clioquinol has been identified as a potent activator of Phosphoglycerate Dehydrogenase (PHGDH). medrxiv.org PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, catalyzing the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate. oaepublish.comoncotarget.com Studies have demonstrated that clioquinol can increase the catalytic activity of PHGDH by up to 2.5-fold. medrxiv.org This activation enhances the biosynthesis of glycine (B1666218) and serine, which can, in turn, lead to reduced intracellular levels of the excitatory neurotransmitter glutamate (B1630785). medrxiv.org
Dopamine-β-Hydroxylase (DBH)
Clioquinol influences the function of Dopamine-β-Hydroxylase (DBH), a copper-dependent enzyme essential for the synthesis of the neurotransmitter noradrenaline. nih.gov In human neuroblastoma SH-SY5Y cells, treatment with clioquinol at concentrations of 20-50 µM was found to alter the secretion of DBH. nih.gov This effect is linked to clioquinol's ability to disrupt cellular copper transport, partly by inducing the oxidation and subsequent inactivation of the copper chaperone antioxidant 1 (ATOX1). nih.gov The ultimate consequence of this modulation is a reduction in noradrenaline levels. nih.gov
Table 1: Summary of Clioquinol's Effect on Enzyme Activity
| Enzyme | Effect of Clioquinol | Mechanism of Action | Key Finding |
| Superoxide Dismutase-1 (SOD1) | Inhibition | Chelation of essential metal co-factors (Copper, Zinc). nih.govnih.gov | Dose-dependent inhibition of SOD1 activity, leading to increased oxidative stress. nih.gov |
| Phosphoglycerate Dehydrogenase (PHGDH) | Activation | Potent activator of enzyme catalytic activity. medrxiv.org | Can increase PHGDH catalytic activity up to 2.5-fold, boosting serine/glycine biosynthesis. medrxiv.org |
| Dopamine-β-Hydroxylase (DBH) | Altered Secretion / Reduced Synthesis | Inactivation of copper chaperone ATOX1, disrupting copper transport. nih.gov | Reduced noradrenaline levels in neuroblastoma cells at 20-50 µM concentrations. nih.gov |
Influence on Protein Attenuating Properties
Clioquinol is classified as a metal protein attenuating compound (MPAC). nih.gov Its primary mechanism in this role is to interfere with the metal-ion-dependent aggregation of proteins, most notably the beta-amyloid (Aβ) plaques associated with Alzheimer's disease. nih.govresearchgate.net Aβ plaques are known to have high concentrations of zinc and copper, which are believed to play a role in the deposition and stabilization of these toxic protein aggregates. nih.gov
As an MPAC, clioquinol acts as a chelator that can bind these zinc and copper ions, thereby inhibiting them from binding to the Aβ peptide. nih.govresearchgate.net This action promotes the dissolution of existing amyloid deposits and diminishes their neurotoxic properties. nih.govresearchgate.net A pilot phase 2 clinical trial observed that treatment with clioquinol led to a decrease in plasma Aβ42 levels in patients with Alzheimer's disease, contrasting with an increase in the placebo group. nih.gov This supports the therapeutic strategy of using clioquinol to target and attenuate the metal-driven accumulation of pathogenic proteins. nih.govresearchgate.net
Design and Synthesis of Novel Clioquinol Derivatives
The core structure of clioquinol has served as a scaffold for the design and synthesis of novel derivatives with a range of potential therapeutic applications. The molecular hybridization strategy, which combines different bioactive chemical moieties, has been employed to generate new compounds with improved or novel activities. mdpi.com
Research has focused on creating derivatives to target specific diseases. For example, a series of new clioquinol derivatives were synthesized to function as potent α-glucosidase inhibitors, which could have anti-hyperglycemic activity for managing diabetes mellitus. nih.govresearchgate.net Several of these synthesized compounds showed significantly greater inhibition of the α-glucosidase enzyme than the standard drug, acarbose, with some derivatives exhibiting IC₅₀ values as low as 43.86 µM. nih.gov Other research efforts have focused on developing clioquinol nanocarriers to improve drug delivery for applications such as treating dermatomycosis. nih.gov These synthetic strategies demonstrate the versatility of the clioquinol scaffold in designing new chemical entities for diverse therapeutic targets beyond its original antimicrobial and protein-attenuating applications. mdpi.comnih.gov
Table 2: Examples of Novel Clioquinol Derivative Applications
| Derivative Class | Therapeutic Target | Key Research Finding |
| α-Glucosidase Inhibitors | Diabetes Mellitus | Synthesized derivatives showed significant α-glucosidase inhibition (IC₅₀ values from 43.86-325.81 µM), outperforming the standard drug acarbose. nih.gov |
| Quinoline-Chalcone Hybrids | Cancer | The principle of molecular hybridization is used to link quinoline (B57606) scaffolds to other active fragments to produce novel anticancer molecules. mdpi.com |
| Lipid-Based Nanocarriers | Fungal Infections (Dermatomycosis) | A clioquinol-loaded nanocarrier was developed, which reduced the minimum inhibitory concentration (MIC) against most tested fungal strains. nih.gov |
α-Glucosidase Inhibitor Derivatization
Clioquinol has served as a foundational structure for the synthesis of new derivatives with potent α-glucosidase inhibitory activity, a key target in managing type 2 diabetes mellitus. researchgate.netnih.gov α-Glucosidase inhibitors work by delaying carbohydrate digestion, which in turn reduces the rate of glucose absorption and lowers postprandial blood sugar levels. researchgate.net
Researchers have synthesized series of novel clioquinol derivatives to explore their potential as anti-hyperglycemic agents. nih.gov In one such study, various derivatives were created and assessed through in-vitro assays. researchgate.net The findings demonstrated that many of these synthesized compounds exhibited significantly stronger α-glucosidase inhibition than the standard drug, acarbose. nih.gov For instance, a series of tested derivatives showed IC50 values ranging from 43.86 to 325.81 µM, compared to acarbose's IC50 of 875.75 ± 2.08 µM. nih.gov Kinetic studies revealed that these active analogues function through competitive, non-competitive, and mixed-type inhibitions. nih.gov Molecular docking has also been employed to understand the binding interactions between these potent derivatives and the active sites of the α-glucosidase enzyme. dntb.gov.ua
Interactive Data Table: α-Glucosidase Inhibition by Clioquinol Derivatives You can sort the data by clicking on the column headers.
| Compound | IC50 (µM) | Inhibition Type |
| Acarbose (Standard) | 875.75 ± 2.08 | - |
| Derivative 4a | 105.51 ± 2.41 | Competitive/Non-competitive/Mixed |
| Derivative 5a | 119.24 ± 2.37 | Competitive/Non-competitive/Mixed |
| Derivative 10a | 99.15 ± 2.06 | Competitive/Non-competitive/Mixed |
| Derivative 11a | 43.86 ± 2.71 | Competitive/Non-competitive/Mixed |
8-Hydroxyquinoline (B1678124) Scaffold Modifications for Targeted Activity
The 8-hydroxyquinoline (8-HQ) scaffold, the core structure of clioquinol, is a versatile platform in medicinal chemistry due to its wide range of biological activities. nih.govnih.gov Synthetic modifications of this scaffold are extensively explored to develop potent, target-based molecules for treating various diseases, including cancer, HIV, and neurodegenerative disorders. nih.govbepls.com
The 8-HQ nucleus consists of a pyridine (B92270) ring fused to a phenol, a structure that lends itself to numerous chemical reactions and modifications. nih.gov Scientists have created hybrid molecules by linking the 8-HQ scaffold with other active compounds to enhance biological and physicochemical properties. mdpi.com For example, hybrids of 8-hydroxyquinoline with 1,4-naphthoquinone (B94277) have been synthesized and evaluated for anticancer activity. mdpi.com Other modifications include the introduction of substituents at various positions on the quinoline ring to create derivatives with enhanced antimicrobial, antiviral, and antifungal properties. nih.govmdpi.com These targeted modifications aim to develop lead compounds with improved efficacy and lower toxicity for a multitude of therapeutic applications. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies on Clioquinol and Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of clioquinol and its derivatives influences their biological activity. These investigations provide insights that guide the design of new compounds with enhanced therapeutic properties. rsc.org
Impact of Halogenation on Biological Activity
Halogen atoms, such as the chlorine and iodine present in clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), play a significant role in the molecule's biological activity. researchgate.netnih.gov The presence, position, and nature of halogen substituents on the 8-hydroxyquinoline ring can profoundly affect the compound's efficacy. acs.orgnih.gov
Studies have shown that dihalogenated 8-HQ derivatives, like clioquinol, often exhibit potent antimicrobial activity. researchgate.net For instance, against certain Gram-positive bacteria, clioquinol has demonstrated high potency. researchgate.net The substitution pattern of halogens influences not only antimicrobial effects but also anticancer activity. acs.orgbiointerfaceresearch.com Research on organoruthenium complexes with halogenated 8-hydroxyquinoline ligands revealed that their cytotoxic activity was in the low micromolar range, largely driven by the 8-HQ ligand itself. acs.org The introduction of halogens can alter the electronic and steric properties of the molecule, affecting its interaction with biological targets. nih.gov For example, halogenation can enhance a compound's ability to act as an antibacterial agent. nih.gov
Metal-Binding Affinity and Biological Consequence
A key characteristic of clioquinol and other 8-hydroxyquinoline derivatives is their ability to act as chelators, binding to metal ions such as copper (Cu²⁺) and zinc (Zn²⁺). dvago.pkresearchgate.net This metal-binding affinity is central to many of its biological effects. nih.govnih.gov
In the context of neurodegenerative disorders like Alzheimer's disease, metal ions are implicated in the aggregation of amyloid-β (Aβ) peptides into toxic plaques. researchgate.netpnas.org Clioquinol can cross the blood-brain barrier and chelate these metal ions, which may help to dissolve amyloid deposits and reduce their toxicity. dvago.pknih.gov Studies in yeast models of Aβ toxicity found that clioquinol promotes the rapid degradation of metal-dependent Aβ oligomers, thereby rescuing cellular processes. nih.govpnas.org This mechanism is believed to involve the redistribution of metal ions rather than simply removing them. researchgate.netnih.gov The chelation property is also linked to its antimicrobial action, as it can disrupt essential metal-dependent processes in microbes. dvago.pk
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties. bepls.com QSAR studies are instrumental in the rational design of new clioquinol and 8-hydroxyquinoline derivatives with enhanced potency. bepls.comrsc.org
By analyzing a dataset of related compounds and their measured biological activities (e.g., antimicrobial efficacy), QSAR models can identify the key molecular features that correlate with a desired effect. bepls.com For example, a QSAR study on 8-hydroxyquinoline and its chloro derivatives helped in understanding the structural requirements for their antimicrobial activity, noting that monochloro and dichloro derivatives showed supreme anti-bacterial effects. bepls.com These models can then be used to computationally screen new, unsynthesized derivatives to predict their activity, prioritizing the most promising candidates for synthesis and laboratory testing. rsc.org This approach accelerates the drug discovery process by focusing resources on compounds with the highest probability of success. bepls.com
Research Methodologies for Clioquinol Investigations
A variety of research methodologies are employed to synthesize, characterize, and evaluate clioquinol and its derivatives.
Synthesis and Characterization: The creation of new clioquinol derivatives involves multi-step chemical synthesis protocols. nih.gov Following synthesis, the chemical structures of these new compounds are confirmed using a range of spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to elucidate the precise molecular structure and confirm purity. frontiersin.org
Biological Activity Assessment:
In Vitro Enzyme Inhibition Assays: To test for activities like α-glucosidase inhibition, researchers use in-vitro, mechanism-based assays with purified enzymes. researchgate.net The inhibitory concentration (IC50) is determined to quantify potency. frontiersin.org
Antimicrobial Susceptibility Testing: The antimicrobial efficacy is often evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov
Chromatography: High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used for the determination and quantification of clioquinol in pharmaceutical preparations like creams and ointments. nih.govresearchgate.net
Computational Analysis:
Molecular Docking: This computational method is used to predict the preferred orientation of a molecule when bound to a target protein, helping to elucidate binding interactions at the molecular level. dntb.gov.ua
In Silico ADMET Studies: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed derivatives to assess their drug-likeness. rsc.org
Microbiological Assays
Microbiological assays are fundamental in determining the antimicrobial efficacy of chemical compounds. For clioquinol, these assays have been crucial in quantifying its activity against a range of pathogenic microorganisms.
Minimal Inhibitory Concentration (MIC) Determination
The minimal inhibitory concentration (MIC) is a key metric in microbiology, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. nih.govnih.gov This value is critical for assessing the potency of antimicrobial agents. researchgate.net Standardized methods, such as broth microdilution, are commonly employed to determine MIC values, where a series of decreasing concentrations of the agent are tested against a standardized inoculum of the microorganism. nih.govbmglabtech.comyoutube.com
Clioquinol has demonstrated a broad spectrum of antifungal and antibacterial activity. Its MIC values have been determined against various fungal and bacterial species, indicating its potential as an antimicrobial agent. For instance, studies have reported potent activity against dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes. ufrgs.br Research has also shown its effectiveness against Fusarium species, with MICs ranging from 0.5 to 2 µg/mL. nih.govresearchgate.net Furthermore, against the fungus Aspergillus fumigatus, an MIC of 6 mg/L has been observed. nih.gov In studies involving various species of Mucorales, clioquinol exhibited significant antifungal activity with MIC values between 4 and 8 µg/mL. nih.gov The compound has also been tested against the bacterium Mycobacterium tuberculosis, with one of its derivatives, cloxyquin, showing MICs ranging from 0.062 to 0.25 μg/ml. nih.gov
| Microorganism | MIC Value | Reference |
| Trichophyton rubrum (TRU45) | 0.25 µg/mL | ufrgs.br |
| Fusarium species | 0.5 - 2 µg/mL | nih.govresearchgate.net |
| Aspergillus fumigatus | 6 mg/L | nih.gov |
| Mucorales species | 4 - 8 µg/mL | nih.gov |
| Mycobacterium tuberculosis (Cloxyquin) | 0.062 - 0.25 µg/mL | nih.gov |
| Gram-positive bacteria | 26.19 µM | researchgate.net |
| Gram-negative bacteria | 26.19 to >837.97 µM | researchgate.net |
Anti-Biofilm Activity Assays
Bacterial and fungal biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to antimicrobial agents. springernature.com Assays to determine anti-biofilm activity are critical for developing treatments for persistent infections. These assays typically involve methods to quantify the inhibition of biofilm formation or the eradication of pre-formed biofilms, often using techniques like crystal violet staining for biomass quantification or metabolic assays such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay to assess cell viability within the biofilm. researchgate.netnih.govscielo.br
Clioquinol has demonstrated significant activity against biofilms formed by various pathogens. For example, it has shown excellent anti-biofilm activity against Fusarium species. nih.govresearchgate.net Studies on Candida albicans, a common fungal pathogen, have also revealed that clioquinol can inhibit biofilm formation. researchgate.net The mechanism of this action is thought to be related to its ability to chelate metal ions, which are crucial for biofilm integrity. nih.gov At a concentration of 5 μM, clioquinol has been shown to chelate heavy metal ions, and at 32 µg/mL, it can lyse the cell membrane of C. albicans. nih.gov
Cell-Based Assays for Ion Transport and Apoptosis
Cell-based assays are vital for understanding the molecular mechanisms through which a compound exerts its effects on cellular processes. For clioquinol, these assays have been instrumental in elucidating its roles in modulating ion transport and inducing programmed cell death, or apoptosis.
Intracellular Zinc Concentration Monitoring (Fluorescent Probes)
The monitoring of intracellular ion concentrations is crucial for understanding cellular signaling and homeostasis. Fluorescent probes are powerful tools for this purpose, allowing for the real-time visualization and quantification of specific ions within living cells. mdpi.com For zinc (Zn2+), probes like FluoZin-3 are used to detect changes in its intracellular concentration. nih.gov
Clioquinol is known to act as a zinc ionophore, meaning it can transport zinc ions across cellular membranes. researchgate.netnih.gov This activity has been demonstrated in various cell types, including cancer cells and rat thymocytes. nih.govresearchgate.net Studies using fluorescent probes have shown that clioquinol can cause an increase in intracellular zinc concentration, an effect that is dependent on the presence of extracellular zinc. nih.govnih.gov This ionophore activity is a key aspect of its biological effects. researchgate.netnih.gov The concentration of clioquinol itself can influence its effect on intracellular zinc levels, with a bell-shaped concentration-response relationship observed in some studies. nih.gov
Caspase Activity Assays
Apoptosis is a form of programmed cell death that is critical for normal development and tissue homeostasis. A key family of proteases involved in executing apoptosis are the caspases. thermofisher.comnih.gov Caspase activity assays are therefore used to detect and quantify apoptosis. These assays can measure the cleavage of specific substrates by caspases or use antibodies that recognize the activated forms of these enzymes. arvojournals.orgnih.gov
Clioquinol has been shown to induce apoptosis in various cell types, including cancer cells. researchgate.netashpublications.org The induction of apoptosis by clioquinol is often linked to its ability to modulate intracellular zinc levels. researchgate.netnih.gov Studies have demonstrated that clioquinol-induced apoptosis is dependent on the activation of specific caspases, such as caspase-9 and caspase-3, which are key players in the intrinsic apoptotic pathway. ashpublications.org In some cellular models, the apoptotic process initiated by clioquinol, in the presence of zinc, involves the disruption of lysosomes and the cleavage of Bid, a hallmark of lysosome-mediated apoptosis. researchgate.netnih.gov
Omics Technologies
The advent of high-throughput "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—has revolutionized biological research. frontiersin.orgmdpi.com These technologies allow for the large-scale analysis of genes, RNA transcripts, proteins, and metabolites, respectively, providing a comprehensive view of the molecular workings of a cell or organism. frontiersin.org Sequencing and mass spectrometry are fundamental tools in omics research. frontiersin.org
In the context of clioquinol research, omics technologies have been employed to gain deeper insights into its mechanisms of action. For example, DNA microarray analysis, a transcriptomic technique, has been used to study the effects of clioquinol on gene expression in cancer cells. ashpublications.org Such studies have revealed that clioquinol can significantly alter the expression of genes involved in cell cycle regulation and apoptosis, such as up-regulating the transcription of p21. ashpublications.org This type of global analysis helps to build a more complete picture of the cellular pathways affected by clioquinol, complementing the findings from more targeted microbiological and cell-based assays.
RNA-Sequencing (Differentially Expressed Genes)
Transcriptomic analysis has been employed to understand the genetic regulatory changes induced by clioquinol in human cell lines. In studies using human neuroblastoma cells (SH-SY5Y), global gene expression analysis revealed significant alterations in response to clioquinol treatment. nih.gov One of the most notable findings was the significant upregulation of the messenger RNA (mRNA) for interleukin-8 (IL-8), a cytokine involved in inflammation and cellular signaling. nih.gov
Further investigation into the regulatory mechanisms identified that clioquinol treatment led to a significant decrease in the protein levels of GATA-2 and GATA-3. nih.gov These are members of the GATA family of transcription factors, which play crucial roles in cell development and differentiation. The downregulation of GATA-2 and GATA-3 is suggested to be the mechanism mediating the observed increase in IL-8 expression. nih.gov Promoter analyses pinpointed a consensus GATA-binding site sequence within the human IL-8 gene as the region responsive to clioquinol. nih.gov These findings illustrate how clioquinol can modulate cellular behavior by directly influencing the expression of key genes and transcription factors.
Table 1: Differentially Expressed Genes in Neuroblastoma Cells Treated with Clioquinol
| Gene/Protein | Change in Expression | Implicated Function |
|---|---|---|
| Interleukin-8 (IL-8) mRNA | Significantly Increased | Cytokine Signaling |
| GATA-2 Protein | Significantly Decreased | Transcription Factor |
| GATA-3 Protein | Significantly Decreased | Transcription Factor |
Biochemical Assays for Enzyme Activity and Metabolic Pathways
Biochemical assays have been instrumental in identifying the direct molecular targets of clioquinol, particularly its effects on enzyme activity. A primary mechanism of action identified is the inhibition of the 20S proteasome, a key cellular complex responsible for degrading ubiquitinated proteins. nih.gov This inhibitory effect is largely dependent on the presence of copper; clioquinol binds with copper, and this complex is what potently inhibits the proteasome's chymotrypsin-like activity. nih.govnih.gov
Another significant target is superoxide dismutase-1 (SOD1), a crucial antioxidant enzyme that requires both copper and zinc for its function. nih.govresearchgate.net By chelating these essential metals, clioquinol inhibits SOD1 activity. nih.gov This inhibition leads to an enhanced production of reactive oxygen species (ROS), contributing to oxidative stress and subsequent cellular responses like apoptosis. nih.gov
Furthermore, clioquinol has been shown to modulate critical signaling pathways involved in angiogenesis. Mechanistic studies revealed that it promotes the degradation of vascular endothelial growth factor receptor 2 (VEGFR2) through both proteasome and lysosome pathways. This leads to the downregulation of the downstream extracellular signal-regulated kinase (ERK) pathway, a central signaling cascade in cell proliferation and survival. nih.gov
Table 2: Effects of Clioquinol on Key Enzymes and Pathways
| Enzyme/Pathway | Assay Finding | Cellular Outcome |
|---|---|---|
| 20S Proteasome | Inhibition of chymotrypsin-like activity (copper-dependent) | Accumulation of ubiquitinated proteins, apoptosis |
| Superoxide Dismutase-1 (SOD1) | Inhibition of enzyme activity | Increased reactive oxygen species (ROS), oxidative stress |
| VEGFR2/ERK Pathway | Promotes VEGFR2 degradation, downregulates ERK phosphorylation | Inhibition of angiogenesis |
Spectroscopic and Chromatographic Analysis of Metabolites and Interactions
The analysis of clioquinol and its metabolites in biological systems has been accomplished through various advanced analytical techniques. Early methods for determining its concentration in plasma and tissues involved High-Performance Liquid Chromatography (HPLC) with UV detection. nih.gov Subsequently, more sensitive techniques were developed, including gas chromatography (GC) with electron capture detection and gas chromatography-mass spectrometry (GC-MS). nih.gov
Modern approaches frequently utilize HPLC coupled with tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity for quantifying both the parent drug and its metabolites in complex biological matrices. researchgate.netscispace.com HPLC with electrochemical detection has also proven to be a highly sensitive and specific method, comparable to GC-MS. nih.gov
These analytical studies have successfully identified the primary metabolic fate of clioquinol. In rodent models, clioquinol undergoes rapid first-pass metabolism, leading to the formation of glucuronate and sulfate (B86663) conjugates. nih.gov These conjugated metabolites are more hydrophilic, facilitating their excretion, and often reach higher concentrations in plasma than the free, unconjugated form of clioquinol. nih.govresearchgate.net
Animal Models for Mechanism Elucidation (e.g., xenograft models, epilepsy models)
Animal models have been critical for elucidating the in vivo mechanisms of clioquinol's therapeutic effects, particularly in oncology and neurology.
Xenograft Models: Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, have been used extensively. mdpi.commdpi.com In a xenograft model of human prostate cancer, clioquinol treatment significantly inhibited tumor growth by up to 66%. nih.govresearchgate.net This anti-tumor effect was associated with in vivo proteasome inhibition, suppression of the androgen receptor (AR) protein, and induction of apoptosis within the tumor tissue. nih.govresearchgate.net Similarly, in models of triple-negative breast cancer, clioquinol was shown to suppress tumor growth by inhibiting angiogenesis. nih.gov These models demonstrate that clioquinol can effectively target tumor processes in a complex biological environment.
Epilepsy Models: Recent research has explored the utility of clioquinol in neurological disorders like epilepsy. nih.gov Using various zebrafish and mouse models of epilepsy, studies have demonstrated that clioquinol possesses both antiseizure and anti-inflammatory properties. nih.gov The mechanism in these models was linked to its function as an activator of the enzyme phosphoglycerate dehydrogenase (PHGDH). By increasing PHGDH activity, clioquinol enhances the biosynthesis of glycine and leads to reduced glutamate levels, thereby conferring its therapeutic effects. nih.gov These epilepsy models, including chemically induced seizure models and genetic models, are essential for developing and testing novel antiepileptogenic drugs. nih.govcriver.comfrontiersin.orgaginganddisease.org
Synergistic and Antagonistic Interactions Within Multicomponent Systems Synalar C Specific
Combined Antimicrobial Effects: In Vitro Characterization
In vitro studies are crucial for understanding how the components of Synalar-C interact at a microbial level, specifically regarding their impact on bacterial and fungal growth and the formation of biofilms.
Modulatory Effects on Bacterial Growth
Clioquinol (B1669181) has demonstrated antibacterial activity against a range of bacteria. ontosight.ainih.gov Its mechanism involves the chelation of metal ions essential for bacterial enzymes and potential interference with DNA replication. patsnap.com While fluocinolone (B42009) acetonide is a corticosteroid and not an antibiotic, the combination with clioquinol in this compound is intended to address bacterial involvement in inflammatory skin conditions. Research indicates that clioquinol can exert bactericidal or bacteriostatic effects. google.com Studies have explored the activity of clioquinol against specific bacterial strains, including Stenotrophomonas maltophilia and MRSA, noting its ability to induce resistance in some cases and its potential synergy with certain antibiotics. nih.govgoogle.com
Modulatory Effects on Fungal Growth (e.g., Candida albicans)
Clioquinol is recognized for its antifungal properties, effective against various fungi, including Candida species, dermatophytes, and Aspergillus. ontosight.ainih.govd-nb.info Studies on Candida albicans have shown that clioquinol can inhibit hyphae formation and disrupt the cell membrane. d-nb.infonih.gov Its antifungal action may also involve interfering with ion homeostasis by chelating metal ions like zinc, copper, and iron, which are vital for fungal growth. patsnap.comd-nb.info While fluocinolone acetonide's primary role is anti-inflammatory, the combination with clioquinol provides the necessary antifungal component to address fungal infections, such as those caused by Candida albicans, which can complicate inflammatory skin conditions. amazonaws.commedex.com.bd Research on fluocinolone acetonide alone in the context of Candida colonization has shown no significant increase in Candida counts in some studies. researchgate.netnih.gov However, the combined effect with clioquinol is where the antifungal activity is primarily derived.
Impact on Biofilm Formation by Pathogens
Biofilm formation is a significant factor in the persistence and treatment resistance of both bacterial and fungal infections. ucl.ac.uk Research indicates that clioquinol can inhibit biofilm formation in Candida albicans. d-nb.infonih.gov Its ability to chelate zinc may play a role in inhibiting biofilm formation, particularly in bacteria like MRSA, where biofilm pathogenicity can be metal ion-dependent. google.comgoogle.com Studies have also shown that clioquinol can suppress the expression of genes related to biofilm matrix components in bacteria like Escherichia coli. scienceopen.com While direct studies on the impact of the fluocinolone acetonide/clioquinol combination specifically on biofilm formation are less commonly detailed in readily available general information, the known anti-biofilm activity of clioquinol suggests that this component contributes significantly to the combination's efficacy against biofilm-associated infections.
Molecular Crosstalk and Pathway Overlap in Combination Research
Understanding the molecular interactions between fluocinolone acetonide and clioquinol in the context of their combined antimicrobial effects is complex. Fluocinolone acetonide, as a corticosteroid, acts intracellularly to modulate inflammatory pathways by affecting gene expression related to inflammatory mediators. medex.com.bdhealthline.com Clioquinol's antimicrobial mechanisms involve metal chelation, membrane disruption, and potential DNA interference. patsnap.comontosight.aiwikipedia.org
While there isn't extensive literature specifically detailing the molecular crosstalk between fluocinolone acetonide and clioquinol regarding antimicrobial pathways, it is understood that the corticosteroid component primarily addresses the host inflammatory response, which can be both a symptom of infection and can influence the local environment for microbial growth. medex.com.bd Clioquinol directly targets the microorganisms through its distinct mechanisms. The benefit of the combination likely arises from simultaneously reducing inflammation and directly inhibiting microbial proliferation and biofilm formation. The corticosteroid might indirectly influence the infection by reducing inflammation-driven tissue damage, potentially improving the penetration or efficacy of the antimicrobial agent, although this requires specific investigation.
Methodologies for Investigating Combination Effects
Investigating the combined effects of antimicrobial agents, such as clioquinol in combination with other compounds, often employs standardized in vitro methodologies to determine the nature of their interaction (synergy, additivity, indifference, or antagonism).
Checkerboard Assays and Fractional Inhibitory Concentration (FIC) Index
The checkerboard assay is a widely used in vitro method to evaluate the interaction between two or more antimicrobial agents. emerypharma.comcreative-diagnostics.commdpi.com This method involves preparing a series of dilutions of each compound, tested alone and in combination, in a microtiter plate format. emerypharma.comcreative-diagnostics.com The plate is inoculated with the target microorganism, and growth is assessed after incubation. creative-diagnostics.com
The results of a checkerboard assay are typically analyzed using the Fractional Inhibitory Concentration (FIC) index. emerypharma.comcreative-diagnostics.commdpi.com The FIC index is calculated based on the minimum inhibitory concentration (MIC) of each drug alone and the MIC of each drug when used in combination. emerypharma.comcreative-diagnostics.com The formula for the FIC index of two drugs (A and B) is:
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) emerypharma.comcreative-diagnostics.com
Based on the calculated FIC index, the interaction is categorized as follows:
Synergy: FIC index ≤ 0.5 emerypharma.comcreative-diagnostics.comnih.gov
Additive: FIC index > 0.5 to 1 nih.gov
Indifference: FIC index > 1 to 4 emerypharma.comcreative-diagnostics.comnih.gov
Antagonism: FIC index > 4 emerypharma.comcreative-diagnostics.comnih.gov
Checkerboard assays and FIC index calculations provide quantitative data on whether the combination of agents results in enhanced activity (synergy), reduced activity (antagonism), or an effect similar to the sum of their individual activities (additivity or indifference). This methodology is fundamental in understanding the potential benefits or drawbacks of using antimicrobial agents in combination formulations like this compound. emerypharma.comcreative-diagnostics.com
Time-Kill Studies for Combination Dynamics
Time-kill studies are a standard microbiological method used to assess the rate and extent of antimicrobial activity of one or more agents against a specific microorganism over time. These studies are particularly valuable for evaluating the dynamic interactions (synergy, additivity, indifference, or antagonism) of drug combinations. By measuring the reduction in microbial viable counts at various time points after exposure to single agents and their combination, researchers can determine if the combination achieves a faster or more complete kill than either component alone. While time-kill assays have been employed to evaluate the synergistic effects of other antimicrobial combinations, such as antibiotic combinations against Klebsiella pneumoniae nih.gov or silver nanoparticles against M. furfur medipol.edu.tr, specific time-kill studies investigating the combined effect of fluocinolone acetonide and clioquinol against relevant pathogens were not identified in the search results. Such studies would be essential to quantitatively characterize the dynamic antimicrobial profile of the this compound combination.
Advanced Imaging Techniques for Co-localization Studies (Implicit from molecular studies)
Advanced imaging techniques, such as fluorescence microscopy and confocal microscopy, are powerful tools for visualizing the distribution and co-localization of different molecules within cells and tissues. By labeling the individual components of a combination therapy with distinct fluorescent probes, researchers can investigate whether the compounds accumulate in the same cellular compartments or tissue layers, which can provide insights into their potential sites of action and interaction. Techniques for simultaneous, dual-color, single fluorescent molecule co-localization imaging have been developed to detect the co-localization of two species of individual molecules with high accuracy nih.gov. Imaging has also been used in other contexts, such as visualizing the co-localization of tattoo ink and liposomes in skin and lymph nodes google.com. Although the principle of co-localization imaging is well-established and implicit in understanding the spatial relationship of interacting molecules, specific studies utilizing these advanced imaging techniques to demonstrate the co-localization of fluocinolone acetonide and clioquinol within biological matrices following administration of the combination were not found in the conducted search.
Transcriptomic and Proteomic Analysis of Combined Exposure (Implicit from individual compound studies)
Transcriptomic and proteomic analyses provide comprehensive insights into the molecular responses of biological systems to drug exposure by measuring changes in gene expression (mRNA levels) and protein abundance, respectively. These 'omics' approaches can reveal affected signaling pathways, cellular processes, and potential biomarkers of drug action or interaction. While studies have investigated the transcriptomic and proteomic changes induced by individual components, such as the characterization of transcriptomic and proteomic changes in mouse skin after chronic fluocinolone acetonide treatment alone nih.gov, comprehensive analyses specifically examining the transcriptomic and proteomic profiles resulting from combined exposure to fluocinolone acetonide and clioquinol were not identified in the search results. Studying the combined effects at the transcriptomic and proteomic levels is crucial because the interaction between compounds can lead to unique molecular signatures that are not simply the sum of the effects of the individual components ucl.ac.uk. Such studies could elucidate the complex molecular mechanisms underlying the combined pharmacological activity of this compound.
Future Directions in Academic Research of Fluocinolone Acetonide and Clioquinol
Elucidating Unexplored Molecular Pathways and Off-Target Interactions
While the primary mechanisms of fluocinolone (B42009) acetonide (glucocorticoid receptor agonism) and clioquinol (B1669181) (antimicrobial and metal chelation properties) are understood, their broader molecular impact remains partially uncharted. Future research will focus on identifying and characterizing novel signaling cascades and off-target interactions that could explain their polypharmacological effects.
For fluocinolone acetonide, research is moving beyond the classical inhibition of phospholipase A2. drugbank.com Investigations are needed to explore its non-genomic effects and interactions with other cellular signaling pathways beyond inflammation. Clioquinol presents a more complex picture; it is known to chelate metal ions like zinc and copper and inhibit enzymes related to DNA replication. wikipedia.orgglobalrx.com More recent studies suggest it interacts directly with proteins such as Clk-1, which may be linked to aging processes, and can act as a zinc ionophore, altering intracellular zinc levels. wikipedia.orgaacrjournals.org Further research is required to map these interactions comprehensively. A significant area of future inquiry is the potential for synergistic or antagonistic interactions between the molecular pathways of fluocinolone acetonide and clioquinol when used in combination.
Table 1: Known and Hypothesized Molecular Targets for Future Investigation
| Compound | Primary Target/Mechanism | Potential Unexplored/Off-Target Pathways for Research |
|---|---|---|
| Fluocinolone Acetonide | Glucocorticoid Receptor (GR) | Non-genomic GR signaling, crosstalk with MAPK pathways, influence on cellular metabolism. |
| Clioquinol | Metal Ion Chelation, DNA Replication Inhibition | Modulation of Clk-1 protein, regulation of cAMP efflux, zinc ionophore activity, interaction with amyloid-beta aggregation. wikipedia.orgaacrjournals.orgnih.gov |
Advanced Material Science Integration for Controlled Release Systems in Research
The development of advanced drug delivery systems is crucial for preclinical research to ensure sustained and targeted compound exposure in experimental models. Material science offers novel platforms to control the release kinetics of fluocinolone acetonide and clioquinol, enabling more precise studies of their long-term effects.
Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA) and poly(propylene fumarate) (PPF), have been successfully used to create microspheres and implants for the sustained release of fluocinolone acetonide over weeks to months. nih.govresearchgate.netnih.gov Future work will likely involve the integration of "smart" materials, including bioresponsive polymers and hydrogels, that can release the compounds in response to specific physiological stimuli like pH changes or enzymatic activity. nih.govmdpi.com For clioquinol, the development of nanocarriers, such as lipid-based systems, is a promising approach to improve its solubility and target it to specific cellular compartments in research models. nih.gov The co-encapsulation of both fluocinolone acetonide and clioquinol into a single, multifunctional delivery system represents a significant and complex future research goal. mdpi.com
Table 2: Emerging Materials for Controlled Release Research
| Material Type | Examples | Potential Application in Research Models |
|---|---|---|
| Biodegradable Polymers | Poly(lactic-co-glycolic acid) (PLGA), Poly(propylene fumarate) (PPF) | Long-term, sustained release implants and microspheres for chronic disease models. nih.govnih.gov |
| Nanocarriers | Liposomes, Polymeric Nanoparticles, Nanostructured Lipid Carriers | Enhanced cellular uptake, targeted delivery to specific tissues or organelles, improved bioavailability. nih.govnih.govmdpi.com |
| Bioresponsive Hydrogels | pH-sensitive, thermo-responsive, or enzyme-responsive polymers | On-demand, stimuli-triggered release at specific sites of interest in in vitro or in vivo systems. nih.govmdpi.com |
| Hybrid Systems | Polymer-inorganic nanoparticle composites | Multifunctional platforms for combined delivery and imaging (theranostics). nih.gov |
Development of Novel Analytical Probes and Assays for Biological Monitoring
To understand the pharmacokinetics and pharmacodynamics of fluocinolone acetonide and clioquinol at the cellular and subcellular level, highly sensitive and specific detection methods are required. Current methods often rely on traditional chromatography techniques like HPLC and gas-liquid chromatography, which require sample extraction and processing. nih.govnih.gov
A key future direction is the design and synthesis of novel molecular probes, such as fluorescent or chromogenic sensors. nih.gov These probes could enable real-time imaging and quantification of the compounds within living cells or tissues, providing invaluable data on their uptake, distribution, and metabolism without disrupting the biological system. Furthermore, the development of advanced immunoassays or aptamer-based biosensors could provide high-throughput methods for quantifying the compounds or their metabolites in biological fluids from preclinical studies, offering a more efficient alternative to conventional analytical techniques. mdpi.com
High-Throughput Screening for New Biological Modulators
High-throughput screening (HTS) provides a powerful platform for identifying new molecules that can modulate the biological pathways affected by fluocinolone acetonide and clioquinol. HTS assays can be designed to screen large chemical libraries for compounds that either enhance the desired effects of these molecules or mitigate their potential off-target activities.
For instance, HTS could be used to identify small molecules that selectively modulate the activity of the glucocorticoid receptor, potentially leading to compounds with a better therapeutic index than fluocinolone acetonide. Similarly, screening could uncover novel inhibitors of microbial targets susceptible to clioquinol or identify compounds that synergize with its metal-chelating properties in models of neurodegenerative disease or cancer. aacrjournals.org This approach can accelerate the discovery of new chemical entities that could be studied alongside or as alternatives to the existing compounds.
In Silico Modeling for Predictive Biology and Chemistry
Computational approaches are becoming indispensable in modern chemical and biological research. In silico modeling can be used to predict the behavior of fluocinolone acetonide and clioquinol, guiding experimental work and reducing reliance on traditional trial-and-error methods.
Molecular docking studies, a key component of this approach, can predict how these compounds and their derivatives bind to primary targets like the glucocorticoid receptor or to potential off-target proteins. nih.govdntb.gov.ua Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of various analogs with their biological activities, enabling the rational design of new molecules with enhanced potency or specificity. Furthermore, predictive toxicology modeling can be employed to forecast potential adverse interactions early in the research and development process, helping to prioritize compounds with more favorable profiles for further investigation.
Comparative Research on Analogs and Derivatives for Enhanced Specificity
A significant avenue of future research involves the synthesis and comparative evaluation of analogs and derivatives of both fluocinolone acetonide and clioquinol. The goal is to develop new chemical entities with improved specificity for their biological targets and a reduced propensity for off-target interactions.
For fluocinolone acetonide, research continues into non-halogenated corticosteroids and soft steroids that are designed to be metabolized into inactive forms after exerting their effect, thereby enhancing their local activity profile. Comparative studies often benchmark new corticosteroids against established ones using assays like the vasoconstrictor assay to rank potency. nih.gov For clioquinol, researchers have synthesized novel derivatives to enhance specific biological activities, such as α-glucosidase inhibition, demonstrating that the core 8-hydroxyquinoline (B1678124) structure can be modified to target different enzymes. nih.govresearchgate.net Future comparative studies will be essential to rigorously evaluate these new analogs against the parent compounds in various preclinical models to determine if they offer superior specificity and a better research profile.
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| Acitretin |
| Acarbose |
| Betamethasone |
| Calcipotriene |
| Clobetasol propionate |
| Clioquinol |
| Dexamethasone (B1670325) |
| Fluocinolone acetonide |
| Flumethasone pivalate |
| Guaiazulene |
| Halcinonide |
| Hydrocortisone |
| Mometasone furoate |
| Methylprednisolone aceponate |
| Phenoxyethanol |
| Prednicarbate |
| Prednisolone |
| Tacrolimus |
Q & A
Q. How to design a robust experimental framework for evaluating Synalar-C’s efficacy in preclinical models?
Answer:
- Experimental Design: Use a randomized controlled trial (RCT) structure with placebo and active comparator arms. Include standardized outcome measures (e.g., histopathological scoring for inflammation reduction, microbial load quantification).
- Data Collection: Employ double-blinding to minimize bias. Track variables like application frequency, dosage, and adverse events.
- Validation: Validate results using independent assays (e.g., ELISA for cytokine levels) and replicate experiments across multiple model systems (e.g., murine dermatitis models) .
Q. What are effective strategies for conducting a systematic literature review on this compound using Google Scholar?
Answer:
- Keyword Optimization: Combine terms like “this compound AND pharmacokinetics,” “fluocinolone acetonide AND antimicrobial synergy,” and “topical corticosteroid AND clinical trials.” Use quotation marks for exact phrases and Boolean operators (e.g., OR, AND) to refine results .
- Filters: Apply date ranges (e.g., 2015–2025) and sort by citation count to identify seminal studies.
- Citation Tracking: Use “Cited by” links to trace influential papers and “Related articles” for thematic expansion .
Q. How to extract and synthesize conflicting data on this compound’s safety profile from heterogeneous studies?
Answer:
- Data Extraction Framework: Create a standardized matrix to catalog adverse event rates, study populations, and dosage regimens. Use tools like PRISMA guidelines for systematic reviews.
- Contradiction Analysis: Apply sensitivity analysis to assess outlier studies. For example, discrepancies in hepatotoxicity reports may stem from differences in metabolic profiling methodologies .
Advanced Research Questions
Q. What methodologies resolve contradictions in this compound’s mechanism of action across in vitro vs. in vivo studies?
Answer:
- Mechanistic Validation: Use transcriptomic profiling (e.g., RNA-seq) to compare gene expression patterns in cell cultures versus animal models. Cross-validate with immunohistochemistry for protein-level confirmation.
- Pharmacokinetic Modeling: Integrate physiologically based pharmacokinetic (PBPK) models to reconcile disparities in drug absorption and tissue distribution .
Q. How to optimize translational research pipelines for this compound using AI-driven academic tools?
Answer:
- Semantic Scholar Integration: Use AI features like “Ask this paper” to extract methodological details (e.g., “What assays were used to measure this compound’s anti-inflammatory effects?”).
- Topic Modeling: Apply NLP algorithms to cluster research trends (e.g., “drug-device combinations for this compound delivery”) from large datasets .
Q. What advanced statistical approaches address variability in this compound’s long-term efficacy data?
Answer:
- Mixed-Effects Models: Account for inter-study heterogeneity by including random effects for variables like patient demographics or formulation differences.
- Meta-Regression: Investigate covariates (e.g., baseline disease severity) influencing treatment effect size .
Methodological Tables
Q. Table 1: Common Pitfalls in this compound Research and Mitigation Strategies
Q. Table 2: Key Metrics for this compound Meta-Analysis
| Metric | Application | Tools |
|---|---|---|
| Hedges’ g | Effect size standardization across studies | RevMan, R Meta |
| I² Statistic | Quantify heterogeneity | Cochrane Handbook |
| Funnel Plots | Detect publication bias | STATA, OpenMeta |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
